molecular formula C11H6BrF2N B1526589 5-Bromo-2-(2,4-difluorophenyl)pyridine CAS No. 453530-70-6

5-Bromo-2-(2,4-difluorophenyl)pyridine

Cat. No. B1526589
M. Wt: 270.07 g/mol
InChI Key: PGLAAMSCAONZPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for “5-Bromo-2-(2,4-difluorophenyl)pyridine”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing 5-Bromo-2, 4-dichloropyridine involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the 5-Bromo-2, 4-dichloropyridine through diazotization and chlorination .

Scientific Research Applications

Synthesis Techniques and Chemical Analysis

5-Bromo-2-(2,4-difluorophenyl)pyridine has been a subject of interest in various synthesis techniques. A notable approach includes the Suzuki cross-coupling reaction. For instance, Ding Yuqiang (2011) synthesized 2-(2,4-Difluorophenyl)pyridine by Suzuki cross-coupling, achieving over 90% yield, demonstrating its effectiveness in creating complex molecules (Ding Yuqiang, 2011). Additionally, spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) have been used for characterizing similar compounds, offering insights into their molecular structure and behavior (H. Vural & M. Kara, 2017).

Quantum Mechanical Investigations

Density Functional Theory (DFT) studies play a crucial role in understanding the electronic and molecular properties of pyridine derivatives. Such studies aid in predicting reaction pathways and potential applications of these compounds, as seen in the work of Gulraiz Ahmad et al. (2017) on novel pyridine derivatives synthesized through Suzuki cross-coupling (Gulraiz Ahmad et al., 2017).

Biological Properties and Applications

The study of pyridine derivatives also extends to exploring their biological activities. For example, Ghiasuddin et al. (2018) synthesized novel pyridine derivatives and investigated their bioactive properties, including antimicrobial activities, highlighting the potential of these compounds in medical and pharmaceutical applications (Ghiasuddin et al., 2018).

Material Science and Corrosion Inhibition

In the realm of material science, pyridine derivatives have been evaluated for their corrosion inhibition properties. A. Saady et al. (2021) examined the performance of certain pyridine derivatives in preventing mild steel corrosion, indicating their utility in industrial applications (A. Saady et al., 2021).

properties

IUPAC Name

5-bromo-2-(2,4-difluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLAAMSCAONZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726679
Record name 5-Bromo-2-(2,4-difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,4-difluorophenyl)pyridine

CAS RN

453530-70-6
Record name 5-Bromo-2-(2,4-difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One 1.0 L round bottom flask was charged with 2,5-dibromopyridine (10.45 g, 44.1 mmol); (2,4-difluorophenyl) boronic acid (7.66 g, 48.5 mmol); potassium carbonate (12.19 g, 88 mmole); diacetoxypalladium (0.495 g, 2.206 mmol); triphenylphosphine (1.157 g, 4.41 mmol); and acetonitrile (348 ml) and MeOH (174 ml). The reaction mixture was heated to 40° C. for 40 hours. The reaction mixture was diluted with deionized water and extracted with ethyl acetate. The organic portion was combined and subjected to column chromatography (SiO2 gel, 10% EtOAc in heptane) to yield the desired compound, 5-bromo-2-(2,4-difluorophenyl)pyridine (10 g; 84%).
[Compound]
Name
One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
12.19 g
Type
reactant
Reaction Step Three
Quantity
1.157 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.495 g
Type
catalyst
Reaction Step Six
Name
Quantity
174 mL
Type
solvent
Reaction Step Seven
Quantity
348 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Zhen, J Luo, W Yang, Q Chen, L Ying… - Journal of Materials …, 2007 - pubs.rsc.org
Novel light-emitting phosphorescent polymers based on 3,6-carbazole with an iridium complex on the backbone were synthesized by Suzuki polycondensation of AA and BB type …
Number of citations: 63 pubs.rsc.org
X Yang, X Wu, D Zhou, J Yu, G Xie, DW Bruce… - Dalton …, 2018 - pubs.rsc.org
Polarised phosphorescence has a bright future in backlighting for conventional liquid crystal displays due to its theoretical 100% internal quantum efficiency and low cost. However, …
Number of citations: 21 pubs.rsc.org
YJ Cho, SY Kim, HJ Son, DW Cho… - Physical Chemistry …, 2017 - pubs.rsc.org
In order to understand the steric influence on excimer formation in square planar metal complexes, three different Pt(II) complexes were prepared by modifying the substituents in the …
Number of citations: 27 pubs.rsc.org

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